1,3-Diacetyl-2-imidazolidinone

Description

Significance of the Imidazolidinone Ring System in Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field of organic chemistry, with heterocyclic compounds constituting a significant portion of known organic molecules. ijcrt.org Among these, the imidazolidinone ring system, a five-membered heterocycle containing two nitrogen atoms, holds a prominent position. ijcrt.orgwikipedia.org These structures are integral components of many natural products, pharmaceuticals, and biologically active compounds. ijcrt.org The 2-imidazolidinone scaffold, a cyclic urea (B33335) derivative, is particularly noteworthy for its versatile chemical reactivity and its presence in a wide array of functional molecules. wikipedia.org The arrangement of nitrogen and carbonyl groups within the ring allows for diverse chemical transformations, making it a valuable building block in synthetic organic chemistry. atamankimya.com

Role of N-Acylated Imidazolidinones in Contemporary Synthetic Strategies

N-acylated imidazolidinones have emerged as powerful tools in modern organic synthesis. The acylation of the nitrogen atoms within the imidazolidinone ring significantly influences the molecule's electronic properties and reactivity. These derivatives often serve as chiral auxiliaries, mediating a variety of asymmetric transformations with high levels of stereocontrol. nih.gov The strategic placement of acyl groups can enhance the electrophilicity of the molecule, enabling its use in selective acylation reactions. Furthermore, N-acylated imidazolidinones are key intermediates in the synthesis of more complex heterocyclic systems and have been employed in the development of novel catalytic processes. nih.govacs.org Their ability to act as both chiral templates and reactive synthons underscores their importance in the construction of intricate molecular architectures. nih.gov

Conceptual Framework for Investigating 1,3-Diacetyl-2-imidazolidinone as a Chemical Scaffold

This compound presents an intriguing scaffold for chemical investigation. As a di-acylated derivative of 2-imidazolidinone, it possesses two electrophilic acetyl groups attached to the ring nitrogens. This structural feature suggests its potential as an acylating agent. cymitquimica.com The symmetrical nature of the molecule, coupled with the defined stereochemistry of the imidazolidinone ring, provides a unique platform for studying reaction mechanisms and stereoselectivity. Research into this compound can be framed around its synthetic accessibility, its reactivity profile, and its utility as a building block for more elaborate molecules. cymitquimica.com Investigating its behavior in various chemical transformations can provide valuable insights into the fundamental reactivity of N-acylated cyclic ureas and expand the synthetic chemist's toolkit.

Historical Trajectory and Evolution of Academic Research on Imidazolidinones

The study of imidazolidinones has a rich history, evolving from initial structural elucidation to their widespread application in catalysis and medicinal chemistry. Early research focused on the fundamental synthesis and characterization of the imidazolidinone core. Over time, the focus shifted towards harnessing their potential in asymmetric synthesis, with the development of chiral imidazolidinone-based catalysts marking a significant milestone in the field of organocatalysis. core.ac.uk These catalysts have proven effective in a range of transformations, including Diels-Alder reactions and conjugate additions. core.ac.uk More recent research has explored the synthesis of polycyclic imidazolidinones and their application as substructures in biologically active compounds and natural products. acs.org The continuous development of new synthetic methods and the discovery of novel applications ensure that imidazolidinones remain an active and important area of chemical research. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1,3-diacetylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFPWEIHSLHEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(C1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337073 | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-40-2 | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899C7KD45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Chemical Compound: 1,3 Diacetyl 2 Imidazolidinone

Chemical Structure and Molecular Formula

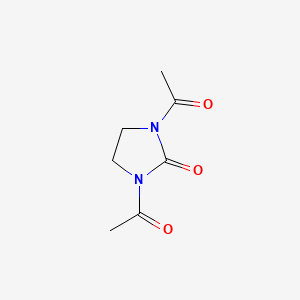

1,3-Diacetyl-2-imidazolidinone is a heterocyclic organic compound. cymitquimica.com Its structure consists of a central five-membered imidazolidinone ring with two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. Each of the nitrogen atoms is substituted with an acetyl group. nih.gov

The molecular formula for this compound is C₇H₁₀N₂O₃. nih.gov

Synonyms:

1,3-diacetylimidazolidin-2-one nih.gov

2-Imidazolidinone, 1,3-diacetyl- nih.gov

Acylation with Acetic Anhydride (B1165640): Optimized Reaction Conditions and Yield Enhancements

Physical and Chemical Properties

This compound typically appears as a white to off-white crystalline solid. cymitquimica.com It is soluble in polar organic solvents. cymitquimica.com

| Property | Value | Source |

| Molecular Weight | 170.17 g/mol | nih.gov |

| CAS Number | 5391-40-2 | nih.gov |

| Melting Point | Approximately 80°C | |

| InChI | InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 | nih.gov |

| InChI Key | PAFPWEIHSLHEJT-UHFFFAOYSA-N | |

| SMILES | O=C1N(C(=O)C)CCN1C(=O)C | cymitquimica.com |

Silver(I)-Catalyzed Intramolecular Diamination of Alkynes

Enantioselective Preparation of Chiral Imidazolidinone Synthons

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Description |

| ¹H NMR | The proton NMR spectrum would confirm the presence of protons on the imidazolidinone ring and the methyl protons of the acetyl groups. |

| ¹³C NMR | The carbon-13 NMR spectrum would show distinct signals for the carbonyl carbons of the acetyl groups and the urea (B33335), as well as the carbons of the ethylenediamine (B42938) backbone. |

| Mass Spectrometry | Mass spectrometry data would confirm the molecular weight of the compound. |

Synthesis and Manufacturing Processes

Common Laboratory-Scale Synthetic Routes

The most common and direct method for synthesizing 1,3-Diacetyl-2-imidazolidinone at the laboratory scale is through the acetylation of ethylene (B1197577) urea (B33335) (2-imidazolidinone). This reaction typically involves treating ethylene urea with acetic anhydride (B1165640). The reaction is often carried out under reflux conditions to ensure the complete diacetylation of the nitrogen atoms in the imidazolidinone ring.

Another reported high-yield method involves reacting the precursors in 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as a solvent at elevated temperatures, followed by purification using silica (B1680970) gel chromatography.

Influence of N-Acetyl Groups on Electrophilicity and Reactivity

Potential Industrial-Scale Production Methods

For industrial-scale production, the direct acetylation of ethylene urea with acetic anhydride remains a viable and straightforward approach. Optimization of reaction conditions such as temperature, reaction time, and catalyst use would be critical to maximize yield and purity while minimizing costs. Ensuring anhydrous conditions and using high-purity solvents can be crucial for achieving high conversion rates. The development of efficient purification methods, such as crystallization or distillation, would also be a key consideration for large-scale manufacturing.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool in the structural analysis of 1,3-Diacetyl-2-imidazolidinone, providing detailed information about the electronic environment of its protons and carbons.

Analysis of Acyl Group Induced Magnetic Anisotropy on Methylene (B1212753) Protons

The introduction of acyl groups at the nitrogen atoms of the imidazolidinone ring induces magnetic anisotropy, which in turn affects the chemical shifts of the methylene protons. In 1,3-diacyl derivatives of 2-imidazolidinones, the methylene protons present as a single peak. cdnsciencepub.com A notable paramagnetic shift of this peak is observed, and its extent is dependent on the degree of acylation and the electron-withdrawing power of the acyl groups. cdnsciencepub.com This suggests that the anisotropic effect of the acyl carbonyl group plays a role in the observed chemical shifts. cdnsciencepub.com

Chemical Shift Perturbations and Their Correlation with Acylation

The degree of acylation directly correlates with perturbations in the chemical shifts of the imidazolidinone ring protons. cdnsciencepub.com For this compound, the methylene protons exhibit a singlet at a τ-value of 6.10, indicating their magnetic equivalence. This equivalence is a common feature in symmetrically 1,3-diacylated imidazolidinones. cdnsciencepub.com The electron-withdrawing nature of the acetyl groups decreases the electron density on the nitrogen atoms, which in turn influences the electronic environment of the adjacent methylene protons, leading to observable shifts in the NMR spectrum. cdnsciencepub.com

Conformational Preferences and Stereochemical Assignments

Studies suggest that 1,3-diacylated 2-imidazolidinones, including the diacetyl derivative, adopt a preferred planar trans,trans structure with respect to the carbonyl groups. cdnsciencepub.com This conformational preference is supported by the observation that the methylene protons in these compounds are nearly equivalent, even in unsymmetrically substituted derivatives. cdnsciencepub.com The equivalence of the methylene protons suggests a rapid conformational averaging or a fixed, symmetrical conformation on the NMR timescale. cdnsciencepub.com

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound, particularly the carbonyl groups.

Carbonyl Stretching Frequencies as Indicators of Acylation Degree

The IR spectrum of this compound shows distinct carbonyl stretching frequencies that are indicative of the degree of acylation. The carbonyl frequency of the acetyl groups is observed at 1698 cm⁻¹. cdnsciencepub.com In comparison, the ring carbonyl stretching vibration frequency increases with the degree of acylation. cdnsciencepub.com This phenomenon is attributed to the reduction of the mesomeric effect between the nitrogen lone pairs and the ring carbonyl group upon acylation. cdnsciencepub.com

Electronic Effects of Acyl Substituents on Vibrational Modes

The electronic properties of the acyl substituents have a pronounced effect on the vibrational modes of the molecule. The electron-withdrawing acetyl groups decrease the availability of electrons on the nitrogen atoms. cdnsciencepub.com This reduction in electron density diminishes the mesomeric interaction with the ring carbonyl, resulting in a higher carbonyl stretching frequency. cdnsciencepub.com This trend is consistent with observations in other 1,3-dihetero-2-cyclopentanones. cdnsciencepub.com

Interactive Data Tables

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (τ, ppm) | Multiplicity |

| Methylene Protons | 6.10 | Singlet |

Data sourced from a study on acylated imidazolidinones.

Table 2: IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Acetyl Carbonyl (C=O) | 1698 |

Data sourced from studies on the infrared spectra of acylated imidazolidinones. cdnsciencepub.com

Integration of Multi-Spectroscopic Techniques for Comprehensive Characterization

The definitive structural elucidation of this compound (C₇H₁₀N₂O₃) is achieved not by a single analytical method, but through the synergistic integration of multiple spectroscopic techniques. cdnsciencepub.comnih.gov Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information. cdnsciencepub.com Together, they create a comprehensive and unambiguous characterization of the molecule's connectivity, functional groups, and even its preferred conformation. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been instrumental in studying acylated 2-imidazolidinones. cdnsciencepub.com These techniques reveal that the frequency of the ring carbonyl stretching vibration is sensitive to the degree of acylation and the electron-withdrawing power of the acyl groups attached to the nitrogen atoms. cdnsciencepub.com

In the case of this compound, IR spectroscopy is particularly useful for identifying the different carbonyl groups within the molecule. cdnsciencepub.com The spectrum exhibits distinct absorption bands corresponding to the ring carbonyl and the two acetyl carbonyl groups. cdnsciencepub.com The carbonyl frequency of the acetyl group in this compound has been identified at 1698 cm⁻¹. cdnsciencepub.com This information, when compared to other acylated imidazolidinones, helps in understanding the electronic environment within the molecule. cdnsciencepub.com

Mass Spectrometry, typically coupled with Gas Chromatography (GC-MS), confirms the molecular weight of the compound and provides valuable data on its fragmentation pattern. nih.gov The mass spectrum of this compound shows a molecular ion peak (M⁺) that corresponds to its molecular weight of 170.17 g/mol . nih.govnih.gov Key fragment ions are also observed, which help to piece together the structure of the molecule. nih.gov

By combining the data from these different spectroscopic methods, a detailed and confirmed structural profile of this compound is established. IR confirms the presence of specific functional groups, NMR provides insight into the molecule's symmetry and conformation, and MS verifies the molecular weight and fragmentation. cdnsciencepub.comnih.gov

Detailed Spectroscopic Data for this compound

The following tables summarize key data obtained from the multi-spectroscopic analysis of the compound.

Table 1: Infrared (IR) Spectroscopy Data Data sourced from studies on acylated imidazolidinones.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Acetyl Carbonyl (C=O) | 1698 | cdnsciencepub.com |

| Ring Carbonyl (C=O) | Varies with acylation | cdnsciencepub.com |

Table 2: Mass Spectrometry (GC-MS) Data Key mass-to-charge ratios (m/z) observed in the mass spectrum.

| m/z Value | Relative Intensity | Reference |

| 142 | 3rd Highest Peak | nih.gov |

| 86 | 2nd Highest Peak | nih.gov |

| 43 | Top Peak | nih.gov |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data ¹H and ¹³C NMR data are available for structural confirmation.

| Nucleus | Observation | Implication | Reference |

| ¹H | Single peak for methylene protons | Symmetrical, planar trans,trans structure | cdnsciencepub.com |

| ¹³C | Data available for full structural assignment | Confirms carbon skeleton | nih.gov |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

1,3-Diacetyl-2-imidazolidinone as a Precursor and Building Block

This compound serves as a versatile precursor and building block in various facets of organic synthesis, from the construction of complex molecular architectures to the development of specialized polymers and bioactive compounds. Its reactivity, stemming from the presence of the diacetylated imidazolidinone core, allows for its participation in a range of chemical transformations.

This compound is a valuable starting material for the synthesis of more complex heterocyclic compounds. The imidazolidinone ring system, with its two nitrogen atoms, provides a scaffold that can be elaborated upon to create a variety of nitrogen-containing heterocycles. The acetyl groups enhance the electrophilicity of the nitrogen atoms, facilitating reactions such as N-acyl substitutions and condensations. cymitquimica.com

For instance, derivatives of this compound can be utilized in the synthesis of bicyclic and polycyclic systems. Research has shown that the controlled modification of the imidazolidinone ring and its substituents can lead to the formation of fused heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

A significant application of this compound lies in its use as a model compound for the study of diisocyanate cyclopolymers. americanchemicalsuppliers.com Its structural similarity to polyurethane precursors makes it an ideal system for investigating the mechanisms and kinetics of cyclopolymerization reactions. The diacetyl groups mimic the reactive isocyanate functionalities found in monomers used for polyurethane synthesis, allowing researchers to study the cyclization process under controlled conditions. This research is crucial for developing new polyurethane-based materials with tailored properties.

| Application Area | Role of this compound | Key Research Focus |

| Polyurethane Precursors | Model compound for diisocyanates | Studying cyclopolymerization mechanisms |

| Cyclopolymers | Structural analogue | Investigating reaction kinetics and polymer properties |

The imidazolidinone scaffold is a common motif in a variety of biologically active compounds. Consequently, this compound and its derivatives are employed as building blocks in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comguidechem.com The ability to functionalize the imidazolidinone ring allows for the creation of diverse molecular libraries for screening and drug discovery.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its role as an intermediate is noteworthy. For example, imidazolidinone derivatives are key components in certain antivirals, antifungals, and herbicides. The synthesis of these complex molecules often involves the initial construction of a substituted imidazolidinone ring, for which this compound can serve as a convenient starting point.

Role in the Research of Polyurethane Precursors and Cyclopolymers

Chiral Auxiliaries and Synthons Derived from Imidazolidinones

Chiral imidazolidinones have emerged as powerful tools in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemical outcome of reactions. chim.itjournals.co.za These auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer, after which they can be removed and often recycled. numberanalytics.com

Chiral 1,2-diamines are fundamental building blocks in the synthesis of numerous biologically active compounds, chiral ligands, and organocatalysts. rsc.orglookchem.comacs.org Imidazolidinone-based chiral auxiliaries have proven to be highly effective in the asymmetric synthesis of these valuable molecules. nih.gov

One strategy involves the asymmetric lithiation of an imidazolidine (B613845), prepared from a chiral diamine, followed by reaction with an electrophile. Subsequent hydrolysis of the substituted imidazolidine yields the chiral 1,2-diamine with high optical purity. nih.gov The stereoselectivity of this process is governed by the chiral environment created by the imidazolidinone auxiliary.

Table of Research Findings in Asymmetric Synthesis of Chiral 1,2-Diamines

| Methodology | Chiral Auxiliary/Synthon | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Lithiation-Substitution | Imidazolidine derived from N-iso-propylethylenediamine | Lithiation with sec-butyllithium/(-)-sparteine and electrophilic substitution | Chiral substituted ethylenediamines with high optical purity | nih.gov |

| Reductive Coupling | Chiral allenamide and N-alkyl substituted aldimines | Copper-catalyzed reductive coupling | Chiral 1,2-diamino synthons as single stereoisomers | acs.org |

A key step in the application of chiral auxiliaries is their efficient generation in an enantiomerically pure form. Enantioselective deacylation of meso- or racemic 1,3-diacetyl-2-imidazolidinones presents an elegant method for obtaining chiral imidazolidinone auxiliaries. nii.ac.jp This kinetic resolution process utilizes a chiral catalyst or reagent to selectively remove one of the acetyl groups from one enantiomer of the racemic starting material, or one of the two enantiotopic acetyl groups of a meso-compound, leaving behind the desired chiral mono-acetylated imidazolidinone. researchgate.netnii.ac.jp This approach provides access to valuable chiral building blocks from readily available achiral or racemic precursors.

Asymmetric Synthesis of Chiral 1,2-Diamines and Related Chiral Molecules

Catalytic Methodologies Utilizing Imidazolidinone Derivatives

The versatility of the imidazolidinone framework has been particularly evident in the field of asymmetric catalysis, where it has been instrumental in the development of novel and efficient synthetic methodologies.

Imidazolidinone-Catalyzed Enantioselective Transformations

Imidazolidinone-based organocatalysts have revolutionized the field of asymmetric synthesis by providing a metal-free alternative for a variety of chemical transformations. These catalysts typically operate through the formation of chiral iminium or enamine intermediates, which effectively control the stereochemical outcome of the reaction.

One of the pioneering applications of imidazolidinone catalysts was in the enantioselective Diels-Alder reaction. sigmaaldrich.com For instance, the condensation of an α,β-unsaturated aldehyde with a chiral imidazolidinone catalyst, such as the one developed by MacMillan, forms a chiral iminium ion. This activation lowers the LUMO of the dienophile, facilitating its reaction with various dienes to produce cycloadducts with excellent yields and high enantioselectivities. sigmaaldrich.com

Beyond cycloadditions, imidazolidinone catalysts have demonstrated remarkable efficacy in conjugate addition reactions. caltech.edu They can activate α,β-unsaturated aldehydes towards nucleophilic attack, enabling the addition of a wide range of nucleophiles with high stereocontrol. caltech.edunih.gov Furthermore, the concept of cascade catalysis, where multiple catalytic cycles operate in a single pot, has been successfully realized using imidazolidinone catalysts. nih.govpkusz.edu.cn These domino reactions allow for the rapid construction of complex molecular architectures from simple starting materials with high levels of enantioenrichment. nih.gov

A notable development in this area is the design of catalysts that incorporate additional functional groups to enhance their reactivity and selectivity. For example, an imidazolidinone catalyst containing a basic imidazole (B134444) group has been shown to be highly effective in the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, achieving high yields and enantiomeric excesses. diva-portal.org

Table 1: Examples of Imidazolidinone-Catalyzed Enantioselective Transformations

| Transformation | Catalyst Type | Substrate Example | Product Type | Key Features |

| Diels-Alder Reaction | Chiral Imidazolidinone | α,β-Unsaturated Aldehyde, Diene | Cycloadduct | High yields and enantioselectivities. sigmaaldrich.com |

| Conjugate Addition | Chiral Imidazolidinone | α,β-Unsaturated Aldehyde, Nucleophile | Adduct | Broad substrate scope, high stereocontrol. caltech.edu |

| Cascade Catalysis | Chiral Imidazolidinone | α,β-Unsaturated Aldehyde, Nucleophile, Electrophile | Complex Molecule | Multiple bond formations in one pot, high enantioenrichment. nih.govpkusz.edu.cn |

| Michael Addition | Imidazole-containing Imidazolidinone | α,β-Unsaturated Aldehyde, Nitroalkane | Michael Adduct | Enhanced reactivity and enantioselectivity. diva-portal.org |

Design and Application of Imidazolidinone-Based Ligands in Transition-Metal Catalysis

The utility of the imidazolidinone scaffold extends beyond organocatalysis to the realm of transition-metal catalysis, where they serve as versatile ligands for various metal centers. The nitrogen atoms within the imidazolidinone ring can coordinate to transition metals, and by appending chiral auxiliaries to the scaffold, chiral environments can be created around the metal center, enabling enantioselective catalysis. mdpi.com

Researchers have designed and synthesized imidazole-based bi- and tridentate ligands for applications in asymmetric catalysis. mdpi.com For example, ligands have been prepared by linking an α-amino acid moiety to an imidazole ring, or by incorporating two imidazole groups separated by an amide bond. mdpi.com These ligands have been successfully employed in reactions such as the Henry reaction, demonstrating their potential to induce enantioselectivity, although the observed enantiomeric excesses have been modest in some initial studies. mdpi.com

The development of these ligands opens up new avenues for combining the unique electronic properties of imidazolidinone derivatives with the diverse reactivity of transition metals, promising the discovery of novel and highly efficient catalytic systems.

Research into Imidazolidinone Scaffolds for Drug Discovery

The imidazolidinone core is a prevalent motif in a wide array of biologically active compounds, making it a valuable scaffold for drug discovery efforts. ajrconline.org Its ability to present substituents in a well-defined three-dimensional space allows for the fine-tuning of interactions with biological targets.

Methodological Approaches for Exploring Therapeutic Potential of Imidazolidinone Derivatives

A variety of methodological approaches are employed to explore the therapeutic potential of imidazolidinone derivatives. These strategies often involve the synthesis of libraries of related compounds with systematic structural modifications to probe their biological activities.

One significant area of investigation is the development of imidazolidinone derivatives as anticancer agents. researchgate.net Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to inhibit the growth of various cancer cell lines. researchgate.netresearchgate.net For instance, certain imidazolidinone-based compounds have shown promising activity against colorectal cancer cells. researchgate.net

Another promising therapeutic avenue is the development of imidazolidinone derivatives as agonists for peroxisome proliferator-activated receptors (PPARs). A series of novel imidazolidinone PPARα/δ agonists have been developed and shown to regulate the expression of target genes in mice, suggesting their potential for the treatment of cholestatic liver diseases. nih.gov

The versatility of the imidazolidinone scaffold is further highlighted by its incorporation into molecules targeting other diseases. For example, imidazolidine derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects. ajrconline.orgontosight.ai

Structure-Activity Relationship (SAR) Studies on Imidazolidinone-Containing Pharmacophores

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective therapeutic agents. gardp.org For imidazolidinone-containing pharmacophores, SAR studies have provided valuable insights into the key structural features required for their biological effects.

In the context of anticancer agents, SAR studies have revealed that the planarity of the imidazolidinone ring can be an important factor for cytotoxic activity. researchgate.net Modifications to the substituents on the imidazolidinone core can have a significant impact on antitumor properties, with some studies indicating that additional substituents at certain positions can be detrimental due to steric hindrance. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted on arylsulfonylimidazolidinone derivatives, showing a strong correlation between the steric and electrostatic properties of the molecules and their in vitro cytotoxicity against human lung carcinoma cells. researchgate.net

For imidazolidinone-based inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain, SAR studies have demonstrated that specific substitution patterns on the benzyl (B1604629) groups flanking the core structure are critical for high potency. nih.gov These studies have led to the identification of benchmark compounds with potent inhibitory activity and favorable metabolic stability. nih.gov

Future Research Directions and Emerging Avenues

Innovations in Sustainable and Green Synthetic Protocols

The traditional synthesis of 1,3-Diacetyl-2-imidazolidinone involves the acetylation of ethylene (B1197577) urea (B33335) with acetic anhydride (B1165640), often under reflux conditions. While effective, future research is increasingly focused on developing greener and more sustainable synthetic methodologies. A key area of innovation lies in the use of alternative acylating agents and catalyst systems that minimize waste and avoid harsh reaction conditions. For instance, the use of 1,1'-Carbonyldiimidazole (CDI) presents a greener alternative, as its byproducts, carbon dioxide and imidazole (B134444), are more environmentally benign than acetic acid generated from acetic anhydride. Further research could explore solvent-free reaction conditions, microwave-assisted synthesis, or biocatalytic routes to enhance the sustainability profile of its production.

Table 1: Comparison of Synthetic Protocols for this compound

| Feature | Traditional Method | Emerging Green Method |

|---|---|---|

| Reagents | Ethylene urea, Acetic anhydride | Ethylene urea, 1,1'-Carbonyldiimidazole (CDI) |

| Byproducts | Acetic acid | Carbon dioxide, Imidazole |

| Advantages | High yield, established method | Benign byproducts, potential for milder conditions |

| Future Focus | Process optimization | Catalyst development, solvent-free conditions |

Expanding the Reaction Scope and Derivatization Possibilities

This compound serves as a valuable building block in organic synthesis due to the reactivity of its acetyl groups. cymitquimica.com These groups can participate in various chemical transformations, including acylation and condensation reactions. cymitquimica.com Future research will likely focus on expanding its synthetic utility.

One promising avenue is the development of methods for the selective mono-deacetylation or substitution of one acetyl group, leading to unsymmetrical derivatives. Studies have already shown the synthesis of mixed derivatives such as 1-acetyl-3-trifluoroacetyl-2-imidazolidinone and 1-acetyl-3-benzoyl-2-imidazolidinone, highlighting the tunability of the electronic properties at the nitrogen atoms. cdnsciencepub.com The compound has also been employed as a reactive intermediate in the multi-step synthesis of complex fungal natural products, where the acetyl groups are later removed, demonstrating its utility as a protecting group or activating agent. rsc.org Further exploration could involve using it as a precursor for novel heterocyclic systems or in cascade reactions to build molecular complexity efficiently.

Development of Novel Catalytic Systems Based on Imidazolidinone Architectures

The imidazolidinone framework is a privileged scaffold in catalysis, and this compound itself has shown potential in this area. It has been identified as a suitable crystalline condensation catalyst in the synthesis of hyperbranched polymers containing silicon atoms, which are used to render substrates water-repellent. google.com Furthermore, it is listed as a potential component (Component C, a compound with a C(=O)N bond) in Ziegler-type catalyst systems for the polymerization of α-olefins, which can lead to highly crystalline polymers with low amorphous content. epo.org

Future research could build upon these findings to design and develop novel catalytic systems. The two nitrogen atoms and the carbonyl group offer multiple coordination sites that could be exploited for metal-catalyzed reactions. By modifying the acetyl groups or the imidazolidinone ring, researchers could create a library of ligands with tunable steric and electronic properties for applications in asymmetric catalysis or polymerization.

Table 2: Documented Catalytic Applications of this compound

| Catalytic System | Application | Role of Compound |

|---|---|---|

| Condensation Catalysis | Synthesis of water-repellent hyperbranched silicon polymers google.com | Crystalline catalyst google.com |

Advanced Computational Modeling for Predictive Reactivity and Rational Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. Spectroscopic studies have provided valuable empirical data; for example, infrared spectroscopy shows that the carbonyl stretching frequency of the ring and acyl groups is highly sensitive to the electron-withdrawing power of the substituents. cdnsciencepub.com Similarly, nuclear magnetic resonance (NMR) data reveals changes in the chemical environment of the ring's methylene (B1212753) protons upon acylation. cdnsciencepub.com

This experimental data is crucial for benchmarking and validating computational methods, such as Density Functional Theory (DFT). Future research will likely leverage advanced computational modeling to:

Predict the reactivity of different sites on the molecule.

Design new derivatives with specific electronic and steric properties for applications in catalysis and materials science.

Simulate reaction mechanisms involving this compound to optimize reaction conditions and predict product outcomes.

Understand intermolecular interactions in co-crystals or polymer composites.

Exploration in Materials Science through High-Throughput Screening and Tunable Properties

The properties of this compound make it an interesting candidate for materials science applications. It has been used as a model compound for the characterization of diisocyanate cyclopolymers, which are related to polyurethanes. americanchemicalsuppliers.com Its inclusion as a potential viscosity-modifying component in phase-change ink formulations further highlights its utility in advanced materials. google.comgoogle.com

Emerging research avenues in this field could involve:

High-Throughput Screening: Systematically screening derivatives of this compound to discover new materials with desirable properties, such as specific melting points, viscosities, or affinities for other molecules.

Polymer Additives: Investigating its role as a plasticizer, stabilizer, or cross-linking agent in various polymer systems.

Functional Materials: Incorporating the imidazolidinone core into larger polymeric structures to create materials with tunable properties for applications in coatings, adhesives, or specialty textiles, building on its known use in creating water-repellent surfaces. google.com

Integration with Bio-orthogonal Chemistry and Chemical Biology Research

While direct applications of this compound in bio-orthogonal chemistry have not been extensively reported, its chemical nature suggests significant untapped potential. The imidazolidinone scaffold is a common feature in many biologically active compounds. The acetyl groups on the molecule are reactive handles that could be modified for bioconjugation.

Future research could focus on adapting this compound for chemical biology tools. For instance, one of the acetyl groups could be replaced with a bio-orthogonal handle, such as an alkyne or an azide, to allow for "click" chemistry reactions. This would enable the molecule to be used as a chemical probe to tag and study biological molecules or processes in living systems. Its use in the synthesis of natural products provides a clear link to the broader field of chemical biology, suggesting that derivatives could be designed as enzyme inhibitors or receptor ligands. rsc.org The development of such tools would represent a significant expansion of the compound's utility into the life sciences.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-Diacetyl-2-imidazolidinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via acylation of 2-imidazolidinone derivatives. A high-yield method (97%) involves reacting precursors in 1,3-dimethyl-2-imidazolidinone (DMI) solvent at 130°C for 5 hours, followed by purification via silica gel chromatography . Lower yields (89%) may arise from incomplete acylation or solvent impurities; thus, ensuring anhydrous conditions and high-purity DMI is critical .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (e.g., >98% as per GC analysis) .

- NMR : Confirm acetyl group substitution patterns (e.g., ¹H NMR for imidazolidinone ring protons and acetyl methyl groups) .

- Headspace Gas Chromatography : Detect residual solvents (e.g., DMI) by diluting samples to 1/20 of the concentration limit and analyzing in headspace vials .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Storage : Keep in a dry, cool environment (<25°C) to prevent hydrolysis of acetyl groups .

- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. In case of accidental ingestion, rinse mouth and consult a poison center .

Advanced Research Questions

Q. How does this compound function as a solvent or catalyst in high-pressure cocrystal formation?

- Methodological Answer : In cocrystal studies (e.g., HMX/DMI systems), DMI derivatives act as hydrogen-bond acceptors, stabilizing energetic materials under high pressure (0–100 GPa). Computational modeling (DFT-D) shows distorted HMX molecules in the cocrystal lattice, with reduced band gaps indicating increased metallic behavior under compression . Experimental validation requires synchrotron X-ray diffraction to monitor structural changes .

Q. What role does this compound play in acylation reactions, and how does solvent choice affect reactivity?

- Methodological Answer : The compound’s acetyl groups participate in nucleophilic acyl transfer reactions. DMI, a polar aprotic solvent, enhances reactivity by stabilizing transition states. For example, in benzamide synthesis, DMI increases reaction efficiency (97% yield) compared to dichloromethane (89%) due to its high dielectric constant and thermal stability .

Q. How can computational modeling predict intermolecular interactions between this compound and coformers?

- Methodological Answer : DFT-D simulations analyze electronic properties (e.g., band gaps, density of states) and thermodynamic stability. For HMX/DMI cocrystals, simulations reveal key van der Waals interactions between acetyl groups and nitro moieties, validated by experimental lattice constants . Researchers should compare simulated IR spectra with experimental data to confirm predicted interactions .

Q. How do conflicting reports on reaction yields for this compound synthesis arise, and how can they be resolved?

- Methodological Answer : Discrepancies (e.g., 89% vs. 97% yields) stem from variations in solvent purity, temperature control, or catalyst loading. To resolve:

- Parameter Optimization : Systematically test DMI purity (≥99% vs. technical grade) and reaction times (1–5 hours).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted 2-imidazolidinone) .

Q. What environmental risk assessment frameworks apply to this compound?

- Methodological Answer : Follow REACH guidelines for ecotoxicology:

- Degradation Studies : Assess hydrolytic stability (pH 4–9) and photolytic breakdown using HPLC .

- Aquatic Toxicity : Conduct Daphnia magna assays to determine LC₅₀ values, referencing analogous imidazolidinone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.